molecular formula C15H26N4O7 B12301890 5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid

5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid

Cat. No.: B12301890
M. Wt: 374.39 g/mol
InChI Key: RBERRTKQXJAVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid typically involves multi-step organic reactions. Common synthetic routes may include:

    Amidation Reactions: Formation of amide bonds between carboxylic acids and amines.

    Protection and Deprotection Steps: Use of protecting groups to prevent unwanted reactions at specific functional groups.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes.

    Biochemical Probes: Use as a probe to study biochemical pathways.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigation of its therapeutic effects in various diseases.

Industry

    Polymer Synthesis: Use in the production of specialized polymers.

    Agricultural Chemicals:

Mechanism of Action

The mechanism of action of 5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibition or activation of enzymes through binding interactions.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Pathway Involvement: Participation in biochemical pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]hexanoic acid
  • 5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]butanoic acid

Uniqueness

The uniqueness of 5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid lies in its specific functional groups and structural configuration, which may confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H26N4O7

Molecular Weight

374.39 g/mol

IUPAC Name

5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C15H26N4O7/c1-8(2)12(19-10(20)5-6-11(21)22)13(23)18-9(14(24)25)4-3-7-17-15(16)26/h8-9,12H,3-7H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H3,16,17,26)

InChI Key

RBERRTKQXJAVGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.